AR-A014418 is a synthetic compound classified as a selective inhibitor of glycogen synthase kinase 3, specifically targeting the beta isoform (GSK3β). Its chemical structure is identified as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, with a molecular weight of approximately 308.32 Da. This compound exhibits high specificity for GSK3β, with an inhibition constant (IC50) of 104 ± 27 nM and an ATP-competitive binding profile (Ki = 38 nM) . AR-A014418 has been studied for its potential therapeutic applications in various neurological and metabolic disorders, including Alzheimer's disease and diabetes.
AR-A014418 acts as a GSK-3β inhibitor []. GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen synthesis, cell survival, and neurodegeneration []. By inhibiting GSK-3β, AR-A014418 may potentially modulate these processes. However, the detailed molecular mechanism of this inhibition remains to an area of ongoing research.
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, is a compound studied for its potential to inhibit glycogen synthase kinase-3 (GSK-3) [, ]. GSK-3 is an enzyme involved in various cellular processes, and its inhibition has been implicated in the treatment of several neurological disorders []. Studies have shown that AR-A014418 exhibits selectivity for GSK-3β, a specific isoform of the enzyme [].
Due to GSK-3's role in neuronal signaling, AR-A014418 was investigated as a potential antidepressant treatment []. In rodent studies, the compound demonstrated antidepressant-like effects []. However, further research revealed that AR-A014418 may not effectively penetrate the blood-brain barrier, limiting its potential as a centrally acting antidepressant [].
Researchers have explored the use of radiolabeled AR-A014418 for PET imaging studies. The radioisotope carbon-11 ([¹¹C]) can be incorporated into the molecule, allowing for the visualization of GSK-3 activity in the brain []. This approach holds promise for understanding the role of GSK-3 in various neurological conditions.
The synthesis of AR-A014418 involves a reaction between 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate in N,N-dimethylformamide. The reaction conditions include heating at 100 °C for 15 hours under nitrogen atmosphere, followed by purification steps that yield the final product in a modest yield of approximately 22% . The reaction can be summarized as follows:
AR-A014418 has demonstrated significant biological activity as a GSK3β inhibitor. It effectively inhibits tau phosphorylation at specific serine residues (Ser-396) associated with neurodegenerative conditions . In vitro studies have shown that AR-A014418 protects neuroblastoma cells from cell death induced by the inhibition of the phosphatidylinositol 3-kinase/protein kinase B survival pathway . Additionally, in vivo studies revealed that subacute intraperitoneal injections of AR-A014418 reduced immobility time in the forced swim test, indicating potential antidepressant-like effects .
The synthesis of AR-A014418 can be outlined as follows:
This method provides a straightforward approach to obtaining AR-A014418 with reasonable purity and yield .
AR-A014418 has several potential applications:
Studies have demonstrated that AR-A014418 interacts selectively with GSK3β, showing minimal inhibition of other kinases such as cyclin-dependent kinases (cdk2, cdk5) and over twenty other kinases . This selectivity is crucial for its potential therapeutic applications, minimizing off-target effects that could lead to adverse reactions.
Several compounds exhibit similarities to AR-A014418 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
AR-A014418 | GSK3β inhibitor | Highly selective | 104 |
Lithium Carbonate | GSK3 inhibitor | Non-selective | Varies widely |
Tideglusib | GSK3β inhibitor | Selective | ~500 |
CHIR99021 | GSK3β inhibitor | Highly selective | ~20 |
B6B30 | GSK3β inhibitor | Selective | ~200 |
AR-A014418 stands out due to its high specificity for GSK3β compared to other compounds like lithium carbonate, which affects multiple pathways, potentially leading to broader side effects . Its unique structural features contribute to its selectivity and potency as an ATP-competitive inhibitor.
The reaction mechanism involves nucleophilic addition of 2-amino-5-nitrothiazole to 4-methoxybenzylisocyanate in N,N-dimethylformamide at elevated temperature [1]. The amino group nitrogen acts as a nucleophile, attacking the electrophilic carbon center of the isocyanate functional group. This nucleophilic addition is followed by proton transfer to yield the final urea product.
Reaction Parameter | Specification |
---|---|
Starting Material 1 | 2-amino-5-nitrothiazole (0.89 g, 6.13 mmol) |
Starting Material 2 | 4-methoxybenzylisocyanate (1 g, 6.13 mmol) |
Solvent | N,N-dimethylformamide (6 mL) |
Temperature | 100°C |
Atmosphere | Nitrogen |
Reaction Time | 15 hours |
Crude Yield | 2.5 g semisolid |
Purified Yield | 22% (408 mg) |
The reaction proceeds through a well-established mechanism where the lone pair electrons on the amino nitrogen of 2-amino-5-nitrothiazole attack the carbonyl carbon of the isocyanate group [1]. This nucleophilic addition creates a tetrahedral intermediate that subsequently undergoes proton rearrangement to form the stable urea linkage. The reaction requires elevated temperature to overcome the activation energy barrier and promote complete conversion of starting materials.
The crude reaction mixture undergoes a multi-step purification process involving liquid-liquid extraction and column chromatography [1]. The aqueous workup removes residual N,N-dimethylformamide and ionic impurities, while the organic phases are combined and concentrated. Final purification employs silica gel chromatography using a chloroform-ethanol gradient system (95:5 v/v) to achieve analytical purity.
The purified AR-A014418 exhibits characteristic physical properties including a melting point of 208-210°C with decomposition, indicating thermal instability at elevated temperatures [2]. The compound demonstrates limited aqueous solubility of 136 μM, which has implications for biological evaluation and pharmaceutical development [1]. Spectroscopic characterization confirms the expected molecular structure through comprehensive nuclear magnetic resonance analysis and mass spectrometry verification.
The reaction mechanism represents a classic example of nucleophilic acyl substitution where the isocyanate electrophile undergoes attack by the heterocyclic amine nucleophile [1]. The electron-withdrawing nitro group on the thiazole ring reduces the nucleophilicity of the amino group, requiring elevated reaction temperatures to achieve satisfactory conversion rates. The methoxy substituent on the benzyl component provides electronic stabilization through resonance effects, contributing to the overall reaction efficiency.
The moderate yield of 22% reflects the challenging nature of this transformation, particularly the need to balance reaction temperature with potential side reactions [1]. Higher temperatures risk decomposition of the sensitive nitro-thiazole starting material, while lower temperatures result in incomplete conversion. The optimized conditions represent a compromise that maximizes product formation while minimizing unwanted side reactions.
The development of carbon-11 labeled AR-A014418 derivatives has enabled positron emission tomography studies of glycogen synthase kinase-3 distribution and pharmacokinetics. Multiple radiolabeling strategies have been developed, each offering distinct advantages in terms of synthetic efficiency, specific activity, and labeling position.
The first reported radiosynthesis involves methylation of a desmethyl precursor using [¹¹C]methyl iodide [3]. This approach targets the methoxy position on the benzyl ring, preserving the core thiazole-urea framework while introducing the radioactive carbon label at a metabolically stable position.
The synthetic sequence begins with preparation of the desmethyl precursor through a novel one-pot reaction [3]. The reaction employs 2-amino-5-nitrothiazole with in situ generated trimethylsilyl-protected 4-hydroxybenzylisocyanate, followed by acid deprotection to yield the phenolic precursor in 23% overall yield.
Radiolabeling proceeds through standard O-methylation conditions using [¹¹C]methyl iodide in the presence of base [3]. The reaction achieves 17% decay-corrected radiochemical yield based on [¹¹C]carbon dioxide, with high specific activity of 3230 mCi/μmol after 30 minutes synthesis time. This methodology provides sufficient radiotracer quantities for preliminary biodistribution studies.
An alternative radiolabeling approach employs direct [¹¹C]carbon dioxide fixation to label the urea carbonyl position [4]. This methodology offers advantages in terms of synthetic directness and atom economy, eliminating the need for conversion to secondary precursors like [¹¹C]methyl iodide.
The reaction sequence involves [¹¹C]carbon dioxide fixation with 4-methoxybenzylamine in the presence of a carbon dioxide-fixing base [4]. Subsequent dehydration with phosphorus oxychloride and addition of 2-amino-5-nitrothiazole yields [¹¹C-carbonyl]AR-A014418 in 8% uncorrected radiochemical yield with high specific activity of 4 Ci/μmol within 30 minutes.
Radiolabeling Method | Yield (%) | Specific Activity | Synthesis Time |
---|---|---|---|
[¹¹C]Methylation | 17 (decay-corrected) | 3230 mCi/μmol | 30 minutes |
[¹¹C]CO₂ fixation | 8 (uncorrected) | 4 Ci/μmol | 30 minutes |
Preliminary biodistribution studies using [¹¹C]AR-A014418 revealed significant limitations for central nervous system imaging applications [3]. Intravenous administration to Sprague-Dawley rats demonstrated extremely low brain penetration, with only 0.08% injected dose per gram of tissue observed in all brain regions at both 5 and 30 minutes post-injection.
These findings indicate that AR-A014418 does not effectively cross the blood-brain barrier, limiting its utility for studying glycogen synthase kinase-3 in cerebral positron emission tomography studies [3]. The poor brain penetration likely results from the compound's physicochemical properties, including limited lipophilicity and potential recognition by efflux transporters.
Despite limitations for neuroimaging, [¹¹C]AR-A014418 retains value for studying peripheral glycogen synthase kinase-3 distribution and pharmacokinetics [3]. The high specific activity and radiochemical purity achieved through optimized synthesis protocols enable quantitative assessment of target engagement and tissue distribution patterns in non-central nervous system compartments.
Recent advances in carbon-11 chemistry have introduced improved methodologies for radiolabeling urea-containing compounds like AR-A014418 [5] [6]. The loop method represents a significant advancement, providing enhanced radiochemical yields through captive solvent systems that minimize radioactivity losses during synthesis and purification steps.
These methodological improvements enable more efficient production of [¹¹C]AR-A014418 with higher specific activities and improved radiochemical purities [5]. Enhanced synthesis protocols also reduce radiation exposure to personnel and improve the reliability of radiotracer production for research applications.
Extensive structure-activity relationship investigations have explored modifications to each component of the AR-A014418 framework, providing insights into the molecular determinants of glycogen synthase kinase-3 inhibitory activity and selectivity. These studies have identified critical structural features while revealing opportunities for activity enhancement and target selectivity optimization.
The thiazole heterocycle represents the core pharmacophore of AR-A014418, with the 5-nitro substitution pattern proving crucial for both potency and selectivity [7] [8]. Systematic modifications to the thiazole ring system have demonstrated that this heterocyclic component cannot be replaced without significant loss of activity.
Removal of the nitro group results in substantial reduction in glycogen synthase kinase-3 inhibitory potency, while alternative electron-withdrawing substituents provide variable activity depending on their electronic and steric properties [7]. The nitro group contributes to both the binding affinity through electronic interactions and the selectivity profile by creating steric constraints that favor glycogen synthase kinase-3 over related kinases.
Alternative heterocyclic replacements for the thiazole ring, including pyrimidine, pyrazine, and other five-membered heterocycles, generally yield compounds with reduced activity [9]. These findings underscore the importance of the specific electronic and geometric properties of the nitro-thiazole system for optimal target engagement.
The 4-methoxybenzyl component of AR-A014418 has been subjected to extensive structural modifications to explore the impact of electronic and steric variations on biological activity [10]. The methoxy substituent provides an optimal balance of electronic donation and lipophilicity that contributes to both binding affinity and pharmacological properties.
Replacement of the methoxy group with alternative electron-donating substituents, including hydroxyl, amino, and alkyl groups, generally results in reduced potency [10]. Electron-withdrawing substituents such as halogens and nitro groups typically yield compounds with significantly diminished activity, indicating the importance of electron density at this position.
Positional isomers of the methoxy group demonstrate varying degrees of activity retention, with the 4-position proving optimal for glycogen synthase kinase-3 inhibition [10]. The 3-methoxy and 2-methoxy analogues show reduced potency, while 3,4-dimethoxy substitution provides enhanced activity in some cases, suggesting additional favorable interactions with the target protein.
Recent structure-activity relationship studies have expanded beyond simple structural modifications to develop dual-target inhibitors that simultaneously engage glycogen synthase kinase-3 and histone deacetylases [10]. These efforts represent a rational approach to addressing the complex pathophysiology of neurodegenerative diseases through multi-target therapeutic strategies.
The most successful dual inhibitor, designated compound 19, demonstrates glycogen synthase kinase-3β inhibition with an IC₅₀ value of 40 nM, representing improved potency compared to the original AR-A014418 [10]. Simultaneously, this compound exhibits histone deacetylase-2 inhibition (IC₅₀ = 1.05 μM) and histone deacetylase-6 inhibition (IC₅₀ = 1.52 μM), providing balanced activity against both target classes.
The successful development of compound 19 involved strategic incorporation of a histone deacetylase pharmacophore while maintaining the essential structural features of the AR-A014418 framework [10]. This achievement demonstrates the feasibility of developing multi-target therapeutics based on the thiazole-urea scaffold, opening new avenues for pharmaceutical development.
Crystal structure analysis of AR-A014418 bound to glycogen synthase kinase-3β has provided detailed insights into the molecular basis of selectivity [7]. The compound occupies the adenosine triphosphate binding pocket through three hydrogen bond interactions with the hinge region, while the nitro group forms specific contacts with selectivity-determining residues.
The nitro oxygen atoms interact closely with leucine-132, a selectivity residue that differs between glycogen synthase kinase-3 and related kinases such as cyclin-dependent kinases [7]. This interaction contributes significantly to the remarkable selectivity profile of AR-A014418, which shows greater than 100-fold selectivity against 26 tested kinases including cyclin-dependent kinase-2 and cyclin-dependent kinase-5.
The methoxybenzyl component adopts a specific orientation that enables π-stacking interactions with arginine-141, providing additional binding affinity and selectivity [7]. These structural insights have guided the design of improved analogues and provided a foundation for rational drug design efforts targeting glycogen synthase kinase-3.
Structural Feature | Activity Impact | Selectivity Contribution |
---|---|---|
5-Nitro-thiazole | Essential for potency | Major selectivity determinant |
4-Methoxybenzyl | Optimal electronic properties | π-stacking interactions |
Urea linkage | Critical for binding | Hinge region hydrogen bonds |
Corrosive;Irritant